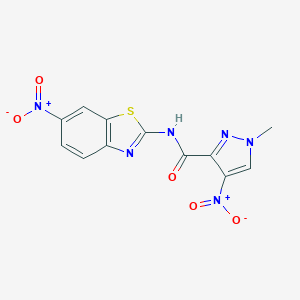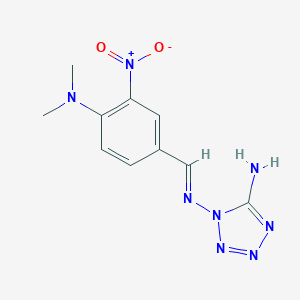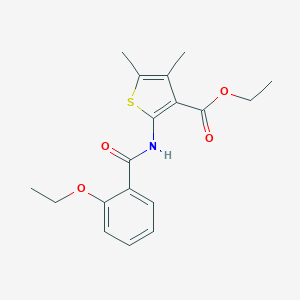
ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is an organic compound with a complex structure that includes a thiophene ring, an ethoxy-benzoylamino group, and a carboxylic acid ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Ethoxy-benzoylamino Group:
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features may allow it to interact with biological targets such as enzymes and receptors, leading to potential therapeutic effects.
Industry
In material science, the compound can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes
Mécanisme D'action
The mechanism of action of ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The ethoxy-benzoylamino group can form hydrogen bonds and other interactions with the target, while the thiophene ring can participate in π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methoxy-benzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
- 2-(2-Chlorobenzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
- 2-(2-Fluorobenzoylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
Uniqueness
ETHYL 2-(2-ETHOXYBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and interactions with biological targets. The ethoxy group can increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C18H21NO4S |
|---|---|
Poids moléculaire |
347.4g/mol |
Nom IUPAC |
ethyl 2-[(2-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-5-22-14-10-8-7-9-13(14)16(20)19-17-15(18(21)23-6-2)11(3)12(4)24-17/h7-10H,5-6H2,1-4H3,(H,19,20) |
Clé InChI |
AZJJGWMSLXOBCH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-iodophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B447224.png)
![5-bromo-2-(4-iodophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B447225.png)
![N-(4-methylbenzylidene)-N-{3-[(4-methylbenzylidene)amino]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B447226.png)
![3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B447228.png)
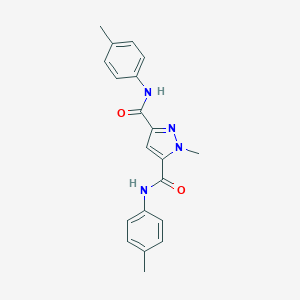
![Isopropyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447230.png)
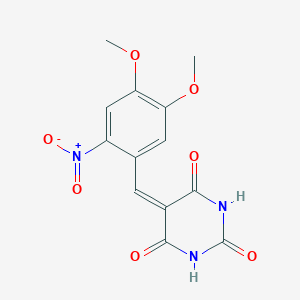
![N'-[2-(4-bromophenoxy)propanoyl]-4-nitrobenzohydrazide](/img/structure/B447236.png)
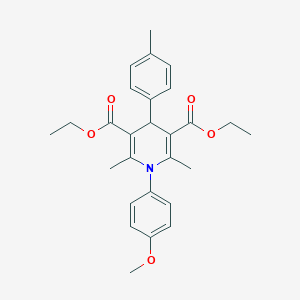
![2-{[(2-Ethoxy-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447238.png)
![ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B447241.png)
![1-[1-Benzyl-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B447242.png)
